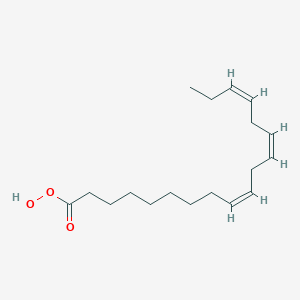
13-Hydroperoxylinolenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroperoxylinolenic acid (13-HPLA) is a polyunsaturated fatty acid that is produced by the oxidative metabolism of linolenic acid. It is an important intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a critical role in plant growth, development, and defense against biotic and abiotic stresses. 13-HPLA has also been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
13-Hydroperoxylinolenic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also has anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, 13-Hydroperoxylinolenic acid has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Wirkmechanismus
The mechanism of action of 13-Hydroperoxylinolenic acid involves its interaction with various signaling pathways in the cell. It has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a critical role in the regulation of inflammation and cell survival. It also activates the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates lipid metabolism and glucose homeostasis. Furthermore, 13-Hydroperoxylinolenic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
13-Hydroperoxylinolenic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also increases the levels of anti-inflammatory cytokines such as interleukin-10. In addition, 13-Hydroperoxylinolenic acid has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. It also reduces oxidative stress by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 13-Hydroperoxylinolenic acid in lab experiments is its availability. It can be easily synthesized from linolenic acid, which is a commonly available plant oil. Another advantage is its stability, which allows for long-term storage and transportation. However, one of the limitations of using 13-Hydroperoxylinolenic acid in lab experiments is its low solubility in water, which can make it difficult to work with. Another limitation is its potential toxicity at high concentrations, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the research on 13-Hydroperoxylinolenic acid. One direction is to study its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with various signaling pathways in the cell. Furthermore, future research could focus on developing new synthesis methods for 13-Hydroperoxylinolenic acid that are more efficient and cost-effective. Finally, more studies are needed to explore the potential advantages and limitations of using 13-Hydroperoxylinolenic acid in lab experiments and clinical trials.
Synthesemethoden
13-Hydroperoxylinolenic acid is synthesized through the oxidative metabolism of linolenic acid, which is a polyunsaturated fatty acid found in plant oils such as flaxseed, soybean, and canola. The biosynthesis of 13-Hydroperoxylinolenic acid is catalyzed by the enzyme lipoxygenase, which adds oxygen to the carbon-carbon double bonds of linolenic acid to form a hydroperoxide intermediate. This intermediate is then converted to 13-Hydroperoxylinolenic acid by the action of hydroperoxide lyase.
Eigenschaften
CAS-Nummer |
19356-22-0 |
|---|---|
Produktname |
13-Hydroperoxylinolenic acid |
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(9Z,12Z,15Z)-octadeca-9,12,15-trieneperoxoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h3-4,6-7,9-10,20H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |
InChI-Schlüssel |
OEYKGJFTEBHJCL-PDBXOOCHSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OO |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OO |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OO |
Synonyme |
12,13-epoxylinolenic acid 13-hydroperoxylinolenic acid linolenic (18-3) acid peroxide linolenic acid hydroperoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



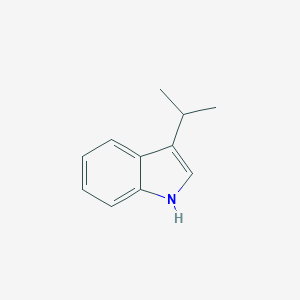
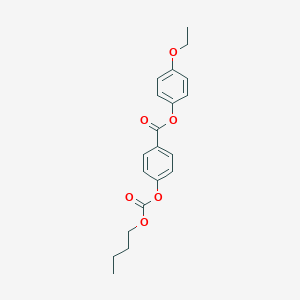
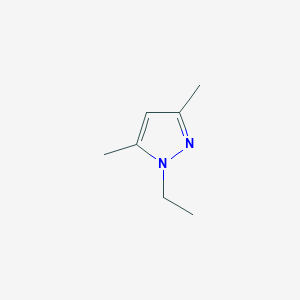
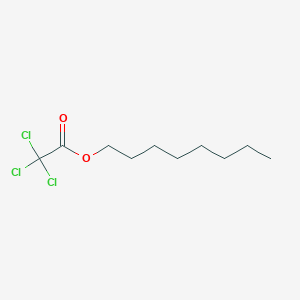
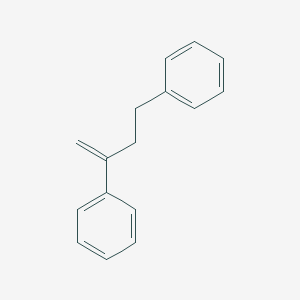
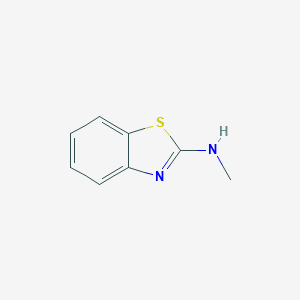
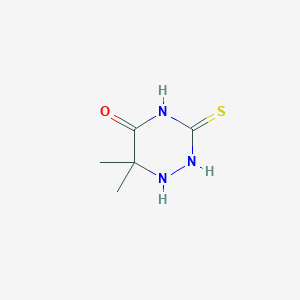
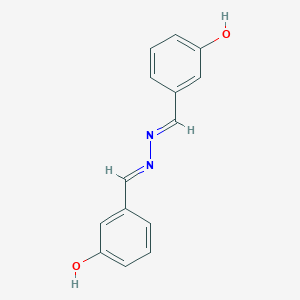
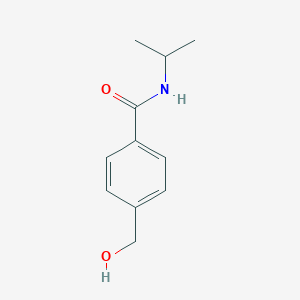
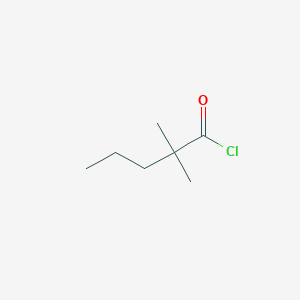
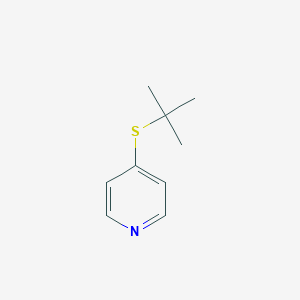
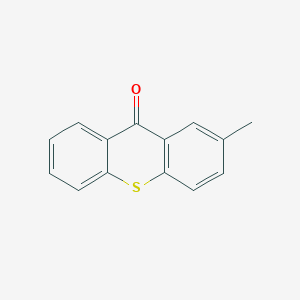
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)